3-benzyl-2-{[(3-fluorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
3-benzyl-2-[(3-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2OS2/c21-16-8-4-7-15(11-16)13-26-20-22-17-9-10-25-18(17)19(24)23(20)12-14-5-2-1-3-6-14/h1-8,11H,9-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWVLXKIPJDFRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)CC3=CC=CC=C3)SCC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-2-{[(3-fluorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives with formic acid or triethyl orthoformate to form the thieno[3,2-d]pyrimidin-4-one core .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-2-{[(3-fluorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrimidinone ring can be reduced to form the corresponding alcohol.
Substitution: The benzyl and fluorophenylmethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as alkyl halides, aryl halides, and various nucleophiles (e.g., amines, thiols) can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thieno[3,2-d]pyrimidin-4-one derivatives depending on the reagents used.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant anticancer properties. The structure of 3-benzyl-2-{[(3-fluorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one suggests potential activity against various cancer cell lines. For instance, similar compounds have been evaluated against human breast cancer (MCF-7) and lung carcinoma (SK-LU-1) with promising results .
-
Antimicrobial Properties :
- The thieno[3,2-d]pyrimidine scaffold has been associated with antimicrobial activity. Compounds within this class have shown effectiveness against a range of bacterial and fungal pathogens. The introduction of a sulfur moiety may enhance this activity by altering the compound's interaction with microbial targets .
- Anti-inflammatory Effects :
Case Studies
Mechanism of Action
The mechanism of action of 3-benzyl-2-{[(3-fluorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the fluorophenyl group may enhance binding affinity and specificity through interactions with hydrophobic pockets or hydrogen bonding . The sulfur atom can also participate in redox reactions, potentially modulating the activity of target proteins.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Substituent Effects on Activity and Physicochemical Properties
Position 3 Modifications :
- Benzyl vs. Allyl () : The benzyl group in the target compound provides rigidity, whereas allyl substituents (e.g., ) may enhance binding to flexible enzyme pockets.
- Methoxyphenyl () : Electron-donating methoxy groups improve aqueous solubility but may reduce membrane permeability compared to the target’s benzyl group.
Position 2 Modifications: Halogen Effects: The 3-F-benzylsulfanyl group in the target compound offers moderate electron withdrawal and metabolic stability. Trifluoromethyl (): The CF₃ group in significantly boosts lipophilicity (logP), which may improve blood-brain barrier penetration but increase toxicity risks.
Core Modifications: Tetrahydropyrido vs. Tetrahydrobenzothieno: Compounds like ’s tetrahydropyrido-thieno-pyrimidinone introduce nitrogen into the fused ring system, altering hydrogen-bonding patterns compared to the target’s simpler thieno core .
Biological Activity
The compound 3-benzyl-2-{[(3-fluorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a member of the thienopyrimidine class, which has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Structural Characteristics
The compound features a thieno[3,2-d]pyrimidine core with various substituents that influence its biological properties. The presence of the benzyl and fluorophenyl groups is significant as these modifications can enhance lipophilicity and bioavailability.
Research indicates that compounds similar to 3-benzyl-2-{[(3-fluorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one exhibit various mechanisms of action:
- Antiviral Activity : Many thienopyrimidine derivatives have shown efficacy against viral infections by inhibiting viral replication. The compound may interfere with viral enzymes or host cell pathways essential for viral life cycles.
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit antiproliferative effects against various cancer cell lines by inducing apoptosis or inhibiting cell cycle progression.
- Antimicrobial Effects : The compound's structure suggests potential antimicrobial activity against both Gram-positive and Gram-negative bacteria.
In Vitro Studies
A range of in vitro studies has been conducted to evaluate the biological activity of thienopyrimidine derivatives:
- Antiviral Activity : A study demonstrated that similar compounds inhibited the replication of certain RNA viruses by targeting specific viral proteins .
- Anticancer Activity : Compounds with similar structures were tested against lung and breast cancer cell lines and exhibited significant antiproliferative effects .
Structure-Activity Relationship (SAR)
The SAR analysis highlighted that modifications at specific positions on the thienopyrimidine ring could enhance biological activity. For instance:
- Substitutions at the 2-position with electron-withdrawing groups increased antiviral potency.
- Alkyl substitutions at the benzyl position improved lipophilicity and cellular uptake.
Case Studies
- Antiviral Efficacy : A derivative with a similar structure was tested against Hepatitis C virus (HCV) and showed promising results in reducing viral load in infected cell cultures .
- Cancer Research : In a study focusing on breast cancer cells, a thienopyrimidine derivative was found to induce apoptosis through mitochondrial pathways, demonstrating its potential as an anticancer agent .
Data Table
The following table summarizes key biological activities associated with thienopyrimidine derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
